4,4'-(Hexane-3,4-diyl)bis(2-aminophenol), also known by its IUPAC name 2-amino-4-[4-(3-amino-4-hydroxyphenyl)hexan-3-yl]phenol, is a significant organic compound with applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its dual amino and hydroxy functional groups, which enhance its reactivity and potential biological activity.
This compound can be classified as a bis(aminophenol) derivative, indicating that it contains two aminophenol units linked by a hexane chain. The molecular formula for 4,4'-(Hexane-3,4-diyl)bis(2-aminophenol) is , with a molecular weight of approximately 300.4 g/mol. It is primarily synthesized in laboratory settings for research purposes and may be available through chemical suppliers .
The synthesis of 4,4'-(Hexane-3,4-diyl)bis(2-aminophenol) typically involves multi-step organic reactions. A common method includes:
The specific reaction conditions—such as temperature, solvent choice, and catalyst presence—are crucial for optimizing yield and purity. Industrial methods may employ continuous flow reactors to enhance efficiency and scalability .
The molecular structure of 4,4'-(Hexane-3,4-diyl)bis(2-aminophenol) features two phenolic rings connected by a hexane chain. The presence of amino groups on the phenolic units contributes to its chemical reactivity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄N₂O₂ |
Molecular Weight | 300.4 g/mol |
IUPAC Name | 2-amino-4-[4-(3-amino-4-hydroxyphenyl)hexan-3-yl]phenol |
CAS Number | 41172-52-5 |
Canonical SMILES | CCC(C1=CC(=C(C=C1)O)N)C(CC)C2=CC(=C(C=C2)O)N |
The compound can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanisms by which 4,4'-(Hexane-3,4-diyl)bis(2-aminophenol) exerts its effects are primarily linked to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic structure. This compound has been investigated for potential enzyme inhibition roles, particularly in relation to acetylcholinesterase activity .
The physical properties of 4,4'-(Hexane-3,4-diyl)bis(2-aminophenol) include:
Chemical properties include:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9